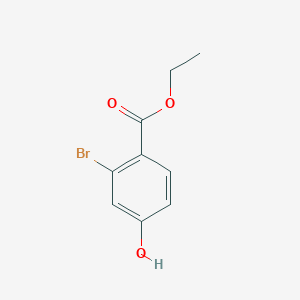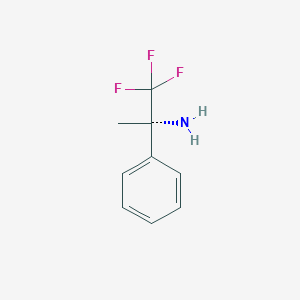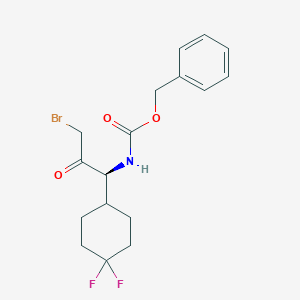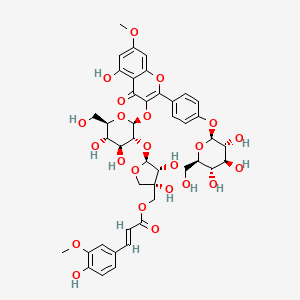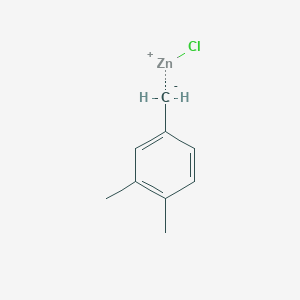
3,4-Dimethylbenzylzinc chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylbenzylzinc chloride is an organozinc compound with the molecular formula C9H11ClZn. It is a reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This compound is known for its utility in the Negishi coupling, a reaction that forms carbon-carbon bonds between organozinc compounds and organic halides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Dimethylbenzylzinc chloride can be synthesized through the reaction of 3,4-dimethylbenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically proceeds as follows:
Starting Materials: 3,4-Dimethylbenzyl chloride and zinc powder.
Solvent: Tetrahydrofuran.
Reaction Conditions: The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The zinc powder is added to a solution of 3,4-dimethylbenzyl chloride in tetrahydrofuran. The reaction mixture is stirred until the formation of this compound is complete.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling: Large quantities of 3,4-dimethylbenzyl chloride and zinc are handled in industrial reactors.
Automation: Automated systems control the addition of reagents and solvents, as well as the reaction conditions.
Purification: The product is purified through distillation or crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethylbenzylzinc chloride undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst, an organic halide (e.g., bromide or iodide), and a base (e.g., triethylamine). The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Oxidation: this compound can be oxidized to form 3,4-dimethylbenzaldehyde using oxidizing agents such as potassium permanganate.
Major Products Formed
Negishi Coupling: The major product is a new carbon-carbon bond formed between the 3,4-dimethylbenzyl group and the organic halide.
Oxidation: The major product is 3,4-dimethylbenzaldehyde.
Applications De Recherche Scientifique
3,4-Dimethylbenzylzinc chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functionalized materials and polymers.
Catalysis: It serves as a precursor in the preparation of catalysts for various chemical reactions.
Mécanisme D'action
The mechanism of action of 3,4-dimethylbenzylzinc chloride in cross-coupling reactions involves the following steps:
Transmetalation: The organozinc compound transfers its organic group to a palladium or nickel catalyst.
Oxidative Addition: The catalyst undergoes oxidative addition with an organic halide, forming a metal complex.
Reductive Elimination: The metal complex undergoes reductive elimination to form the final product with a new carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylzinc chloride: Similar in structure but lacks the methyl groups on the benzene ring.
4-Methylbenzylzinc chloride: Contains a single methyl group on the benzene ring.
2,4-Dimethylbenzylzinc chloride: Contains two methyl groups at different positions on the benzene ring.
Uniqueness
3,4-Dimethylbenzylzinc chloride is unique due to the presence of two methyl groups at the 3 and 4 positions on the benzene ring. This structural feature can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C9H11ClZn |
|---|---|
Poids moléculaire |
220.0 g/mol |
Nom IUPAC |
chlorozinc(1+);4-methanidyl-1,2-dimethylbenzene |
InChI |
InChI=1S/C9H11.ClH.Zn/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
CSMMYHZBERVPRA-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=C(C=C1)[CH2-])C.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoropyrazolo[1,5-A]pyridine](/img/structure/B13909507.png)
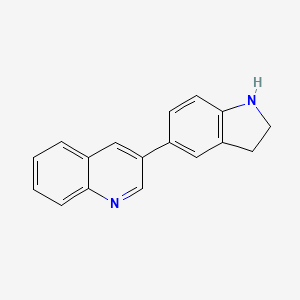


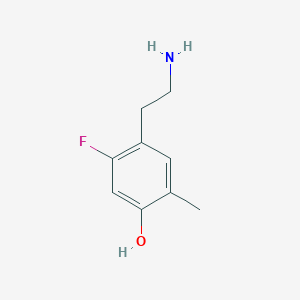


![4-methyl-1-(1H-pyrrol-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13909540.png)

![rel-(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B13909554.png)
